molecular formula C10H14F2N2O2 B11792286 Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Cat. No.: B11792286
M. Wt: 232.23 g/mol
InChI Key: ILWMPTLTHJCKEO-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group, an isobutyl group, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of a suitable pyrazole precursor. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often involve the use of a strong base like potassium tert-butoxide (KOtBu) and a suitable solvent such as dimethyl sulfoxide (DMSO) to facilitate the difluoromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time, leading to improved scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors . The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(trifluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(chloromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(bromomethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-6(2)5-14-8(9(11)12)7(4-13-14)10(15)16-3/h4,6,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWMPTLTHJCKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)C(=O)OC)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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